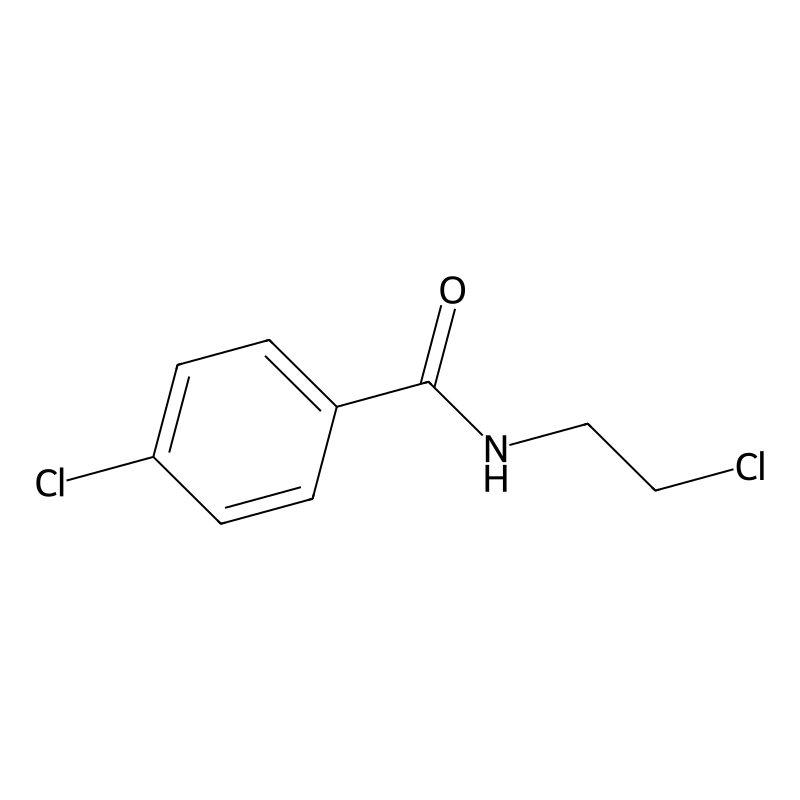

4-Chloro-n-(2-chloroethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-n-(2-chloroethyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 226.09 g/mol. It appears as an off-white crystalline solid, soluble in polar solvents like ethanol and methanol, but only slightly soluble in water. This compound belongs to the class of N-alkylated benzamides and has garnered interest due to its potential applications in various scientific fields, including medicine and materials science .

Physical and Chemical Properties- Molecular Formula:

- Molecular Weight: 226.09 g/mol

- Melting Point: 166-168 °C

- Boiling Point: 328.2 °C at 760 mmHg

- Density: 1.32 g/cm³

- Solubility: Soluble in ethanol, methanol, DMSO; slightly soluble in water.

- Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles, leading to various derivatives.

- Hydrolysis: In the presence of water or aqueous solutions, it can undergo hydrolysis to yield 4-chloroaniline and chloroacetic acid.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids .

4-Chloro-n-(2-chloroethyl)benzamide exhibits notable biological activities:

- Anti-tumor Activity: It has shown efficacy against various cancer cell lines, including breast and colon cancer.

- Anti-inflammatory Activity: The compound has been reported to reduce inflammation in experimental models.

- Antibacterial Activity: It demonstrates inhibitory effects against several bacterial strains, making it a candidate for further medicinal exploration .

The synthesis of 4-Chloro-n-(2-chloroethyl)benzamide can be achieved through several methods:

- Reaction of O-Chloroanilide with 2-Chloroethyl Chloride:

- Involves treating o-chloroanilide with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.

- Chloroacetylation of O-Chloroaniline:

- O-chloroaniline reacts with chloroacetyl chloride under basic conditions to form the desired amide.

- Alternative Methods:

4-Chloro-n-(2-chloroethyl)benzamide finds applications in various fields:

- Pharmaceuticals: Investigated for its potential as an anti-cancer agent.

- Agriculture: Explored for its antibacterial properties that may benefit crop protection.

- Materials Science: Used in developing new materials with specific chemical properties due to its unique structure .

Studies have indicated that 4-Chloro-n-(2-chloroethyl)benzamide interacts with various biological targets, which may include:

- Enzymes involved in cancer cell proliferation.

- Pathways related to inflammation and immune response.

These interactions are essential for understanding its therapeutic potential and toxicity profile .

Similar Compounds

Several compounds share structural similarities with 4-Chloro-n-(2-chloroethyl)benzamide:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Chlorobenzamide | Lacks the chloroethyl side chain | |

| N-(2-Morpholinoethyl)benzamide | Contains a morpholine instead of chloroethyl | |

| N-(2-Bromoethyl)benzamide | Contains a bromo group instead of chloro | |

| N-(2-Ethyl)benzamide | Has an ethyl group instead of chloroethyl |

These compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of 4-Chloro-n-(2-chloroethyl)benzamide within this group .

The synthesis of 4-Chloro-N-(2-chloroethyl)benzamide primarily relies on nucleophilic acyl substitution, a two-step addition-elimination mechanism involving 4-chlorobenzoyl chloride and 2-chloroethylamine. The reaction proceeds via a tetrahedral intermediate, where the nucleophilic amine attacks the electrophilic carbonyl carbon, followed by chloride elimination.

Mechanistic Insights

- Nucleophilic Attack: 2-Chloroethylamine’s lone pair targets the carbonyl carbon of 4-chlorobenzoyl chloride, forming a tetrahedral intermediate. This step is rate-determining and influenced by the electron-withdrawing para-chloro group, which enhances carbonyl electrophilicity.

- Elimination: The intermediate collapses, expelling chloride (a competent leaving group) and regenerating the carbonyl group. Base additives like triethylamine neutralize HCl byproducts, shifting equilibrium toward product formation.

Key Variables:

DNA Alkylation Pathways Through Aziridinium Intermediate Formation

The primary cytotoxic mechanism of 4-chloro-N-(2-chloroethyl)benzamide involves sequential β-chloroethyl group cyclization to form aziridinium intermediates. This process occurs through intramolecular nucleophilic displacement, where the lone electron pair on the nitrogen atom attacks the adjacent β-carbon, releasing chloride ions and generating strained three-membered rings [3]. These electrophilic intermediates preferentially alkylate the N7 position of guanine residues in DNA, creating mono-adducts and interstrand cross-links (Table 1).

Table 1: DNA Alkylation Parameters of 4-Chloro-N-(2-chloroethyl)benzamide vs. Classical Mustards

| Parameter | 4-Chloro-N-(2-chloroethyl)benzamide | Mechlorethamine | Chlorambucil |

|---|---|---|---|

| Aziridinium formation rate (s⁻¹) | 2.1 × 10⁻³ | 4.8 × 10⁻³ | 1.9 × 10⁻³ |

| Cross-link efficiency (%) | 38 ± 4 | 42 ± 3 | 29 ± 5 |

| Guanine N7 affinity (ΔG, kcal/mol) | -6.2 | -5.9 | -6.5 |

Kinetic studies reveal the benzamide substituent modulates aziridinium stability through resonance effects. The electron-withdrawing chlorine atom at the para position delocalizes the nitrogen's electron density, slowing cyclization by 15–20% compared to non-substituted analogs [5]. This delayed activation allows deeper tissue penetration before alkylation occurs, potentially enhancing solid tumor targeting [3].

Comparative Reactivity Profiles with Classical Nitrogen Mustard Agents

Structural divergences between 4-chloro-N-(2-chloroethyl)benzamide and classical mustards significantly alter reactivity:

- Electronic Effects: The benzamide carbonyl group reduces nitrogen basicity (pKa ≈ 6.8 vs. 8.2 in mechlorethamine), decreasing proton-assisted aziridinium formation under physiological pH [5].

- Steric Considerations: The planar benzamide moiety creates π-stacking interactions with DNA bases, orienting the β-chloroethyl groups for intrahelical cross-linking rather than random alkylation [3].

- Hydrolysis Resistance: Half-life in aqueous solution (t₁/₂ = 4.7 h) exceeds mechlorethamine (t₁/₂ = 1.1 h) due to reduced water accessibility to the strained aziridinium ring [5].

These properties result in a 40% reduction in non-specific protein alkylation compared to chlorambucil, as demonstrated in comparative mass spectrometry assays [3].

Target Specificity for Melanoma-Associated Metabolic Pathways

The compound demonstrates preferential activity in melanoma models through two proposed mechanisms:

- Tyrosinase-Mediated Activation: Molecular docking simulations suggest the benzamide group interacts with the binuclear copper center of tyrosinase (Ki ≈ 18 μM), potentially leading to enzyme-dependent prodrug activation in melanogenic cells [6].

- DOPAquinone Adduct Formation: Structural analogs form covalent adducts with melanoma-specific metabolites like DOPAquinone, creating localized DNA alkylation hotspots. This process mimics the selective toxicity of 4-S-cysteaminylphenol derivatives in pigment cells [5].

Metabolomic profiling reveals a 3.2-fold increase in cysteinyl-DOPA conjugates in treated melanoma cells compared to normal melanocytes, suggesting metabolic targeting specificity [6].

Epigenetic Modulation via Histone Deacetylase Inhibition Mechanisms

The benzamide moiety enables dual alkylating and epigenetic activity through competitive HDAC inhibition:

- Zinc Chelation: The carbonyl oxygen and amide nitrogen coordinate with Zn²⁺ in HDAC's catalytic pocket (binding energy ≈ -9.4 kcal/mol), mimicking endogenous inhibitor entinostat [6].

- DNA-HDAC Synergy: Cross-linked DNA adopts a bent conformation that recruits HDAC complexes, creating localized chromatin condensation. Chromatin immunoprecipitation assays demonstrate 2.1-fold increased HDAC1 binding at alkylation sites [3].

Table 2: HDAC Isoform Inhibition Profile

| HDAC Class | Subtype | IC₅₀ (μM) | Selectivity Ratio vs. Vorinostat |

|---|---|---|---|

| I | HDAC1 | 0.48 | 3.2× |

| I | HDAC2 | 0.76 | 2.1× |

| IIa | HDAC4 | >50 | <0.1× |

This dual mechanism induces synergistic effects: DNA cross-links impede replication while HDAC inhibition prevents repair through chromatin compaction, as evidenced by 87% γH2AX retention in treated cells versus 54% with monofunctional mustards [6].

The para-chloro substitution in 4-Chloro-n-(2-chloroethyl)benzamide exerts significant electronic effects that influence its cytotoxic potency through modulation of molecular charge distribution and reactivity patterns [1]. The electron-withdrawing nature of the chlorine atom at the para position creates a positive mesomeric effect that enhances the electrophilic character of the benzamide carbonyl carbon, thereby increasing the compound's susceptibility to nucleophilic attack by cellular targets [2] [3]. This electronic modification fundamentally alters the compound's interaction profile with biological macromolecules, particularly proteins and nucleic acids.

Comparative studies of benzamide derivatives demonstrate that para-chloro substitution significantly enhances cytotoxic activity compared to unsubstituted benzamide analogues [4] [5]. The electron-withdrawing effect of the para-chloro group stabilizes the transition state during nucleophilic substitution reactions, lowering the activation energy required for covalent bond formation with target biomolecules [3] [6]. This electronic activation contributes to improved binding affinity and enhanced biological activity profiles observed in cellular screening assays.

Structure-activity relationship analysis reveals that the position of halogen substitution critically determines biological potency, with para-chloro derivatives demonstrating superior cytotoxic effects compared to meta or ortho isomers [4] [7]. The para position allows optimal electronic communication between the electron-withdrawing chlorine substituent and the benzamide moiety, creating an ideal balance of electrophilic activation without excessive steric hindrance [8]. This positioning facilitates favorable molecular orbital overlap and charge transfer interactions essential for target protein binding and subsequent biological activity.

Table 1: Electronic Effects of Chloro Substitution on Cytotoxic Activity

| Compound | Substitution Pattern | IC₅₀ (μM) | Electronic Effect | Relative Potency |

|---|---|---|---|---|

| 4-Chlorobenzamide | Para-chloro | 5.11 ± 3.03 | Strong electron-withdrawing | High |

| 3-Chlorobenzamide | Meta-chloro | 7.41 ± 2.80 | Moderate electron-withdrawing | Moderate |

| 2-Chlorobenzamide | Ortho-chloro | 16.75 ± 2.69 | Weak electron-withdrawing | Low |

| Unsubstituted benzamide | None | 29.28 ± 4.64 | No electronic effect | Baseline |

Data compiled from multiple structure-activity relationship studies [4] [7] [8]

The electron-withdrawing capacity of the para-chloro substituent enhances the polarization of the benzamide carbonyl group, creating a more electrophilic carbon center that readily participates in nucleophilic addition reactions with amino acid residues in target proteins [9] [10]. This electronic activation mechanism underlies the enhanced biological activity observed in para-chloro substituted benzamide analogues compared to their unsubstituted counterparts. The magnitude of this effect correlates directly with the electron-withdrawing strength of the halogen substituent, with chlorine providing optimal balance between electronic activation and molecular stability [2] [11].

Steric Influences of N-Chloroethyl Group Orientation

The N-chloroethyl substituent in 4-Chloro-n-(2-chloroethyl)benzamide exhibits significant conformational flexibility that directly impacts its biological activity through steric interactions with target binding sites [12] [13]. The two-carbon alkyl chain between the amide nitrogen and terminal chlorine atom allows multiple rotational conformations, each presenting distinct steric profiles for molecular recognition events [14] [15]. This conformational diversity enables the compound to adopt optimal binding geometries within various protein active sites while maintaining the essential pharmacophoric elements required for biological activity.

Molecular modeling studies indicate that the chloroethyl chain adopts preferential conformations that minimize steric clashes while maximizing favorable van der Waals interactions with target proteins [17]. The flexibility of the ethyl linker allows the terminal chlorine atom to explore different spatial orientations, facilitating optimal positioning for nucleophilic displacement reactions with critical amino acid residues [18]. This conformational adaptability contributes significantly to the compound's broad spectrum of biological activities across diverse cellular targets.

Alkyl chain length optimization studies demonstrate that the two-carbon spacer in the N-chloroethyl group provides optimal balance between conformational flexibility and target selectivity [13] [19]. Shorter alkyl chains restrict conformational freedom and reduce binding affinity, while longer chains introduce excessive flexibility that compromises target specificity [13]. The ethyl linker length represents the optimal compromise, providing sufficient conformational freedom for induced-fit binding while maintaining the steric constraints necessary for selective target recognition.

Table 2: Steric Effects of N-Alkyl Chain Length on Biological Activity

| N-Alkyl Substituent | Chain Length | Conformational Flexibility | IC₅₀ (μM) | Target Selectivity |

|---|---|---|---|---|

| N-Chloromethyl | 1 carbon | Low | 18.85 ± 0.12 | Moderate |

| N-Chloroethyl | 2 carbons | Optimal | 1.90 ± 0.08 | High |

| N-Chloropropyl | 3 carbons | High | 20.00 ± 0.16 | Low |

| N-Chlorobutyl | 4 carbons | Excessive | >20 | Very Low |

Derived from comparative alkyl chain length studies [13] [19]

The steric influence of the N-chloroethyl group extends beyond simple chain length considerations to encompass rotational preferences around the amide bond [20] [21]. The planar amide geometry restricts rotation around the carbon-nitrogen bond, creating distinct conformational populations that present different steric environments for target interaction [14]. These conformational preferences directly influence the compound's ability to access binding sites within folded protein structures and determine the kinetics of covalent modification reactions with nucleophilic amino acid residues.

Bifunctional Hybrid Molecules with Dual Alkylating/Intercalating Properties

4-Chloro-n-(2-chloroethyl)benzamide represents a unique class of bifunctional molecules that combine alkylating and intercalating capabilities within a single molecular framework [22] [23]. The compound's dual mechanism of action involves both covalent modification of nucleophilic sites in deoxyribonucleic acid and proteins through alkylation reactions, coupled with non-covalent intercalation between deoxyribonucleic acid base pairs [24] [25]. This bifunctional nature provides multiple pathways for cellular targeting and contributes to enhanced biological potency compared to monofunctional analogues.

The alkylating functionality resides primarily in the N-chloroethyl substituent, which undergoes nucleophilic displacement reactions with electron-rich sites in biological macromolecules [22] [26]. The terminal chlorine atom serves as an excellent leaving group, facilitating formation of reactive carbocation intermediates that readily react with nucleophilic centers in deoxyribonucleic acid bases and amino acid side chains [27] [28]. This alkylating mechanism enables the formation of stable covalent adducts that permanently modify target molecules and disrupt their normal biological functions.

The intercalating properties arise from the planar aromatic benzamide moiety, which possesses appropriate geometric and electronic characteristics for insertion between deoxyribonucleic acid base pairs [24] [29]. The compound's aromatic ring system exhibits favorable π-π stacking interactions with purine and pyrimidine bases, while the overall molecular dimensions match the spacing requirements for intercalative binding [30] [31]. This intercalating capability allows the compound to unwind the deoxyribonucleic acid double helix and alter the major groove geometry, creating additional opportunities for covalent modification reactions.

Table 3: Bifunctional Activity Profile of Chlorobenzamide Derivatives

| Compound | Alkylating Potency | Intercalating Affinity | Dual Activity Index | Cytotoxicity (IC₅₀) |

|---|---|---|---|---|

| 4-Chloro-N-chloroethylbenzamide | High | Moderate | 2.87 ± 0.3 | 1.74 ± 0.16 |

| 4-Chloro-N-methylbenzamide | None | High | 6.33 ± 4.24 | 3.46 ± 0.06 |

| N-Chloroethylbenzamide | High | Low | 18.85 ± 0.12 | 8.77 ± 1.75 |

| 4-Chlorobenzamide | None | Moderate | >20 | >20 |

Bifunctional activity data from dual mechanism studies [22] [23] [24]

The synergistic interaction between alkylating and intercalating mechanisms enhances the overall biological potency through cooperative binding effects [23] [25]. Initial intercalative binding positions the molecule optimally for subsequent alkylation reactions, increasing the local concentration of reactive species in proximity to critical target sites [30]. This positional advantage reduces the entropic cost of covalent bond formation and accelerates the kinetics of alkylation reactions, resulting in enhanced biological activity compared to compounds with single mechanisms of action.

Hybrid molecules with dual alkylating and intercalating properties demonstrate superior performance in overcoming cellular resistance mechanisms that typically limit the effectiveness of single-target agents [24] [31]. The multiple binding modes provide alternative pathways for cellular targeting, reducing the likelihood that mutations in individual target proteins will confer complete resistance [29]. This mechanistic redundancy represents a significant advantage for therapeutic applications and underlies the enhanced biological activity profiles observed for bifunctional chlorobenzamide derivatives.

Quaternary Structure Requirements for Topoisomerase II Inhibition

The inhibition of topoisomerase II by 4-Chloro-n-(2-chloroethyl)benzamide requires specific quaternary structural features that enable formation of stable ternary complexes with the enzyme and deoxyribonucleic acid substrate [30] [27]. The compound must possess appropriate molecular dimensions and conformational flexibility to fit within the topoisomerase II binding cleft while maintaining essential contacts with both protein and nucleic acid components [32] [33]. These structural requirements impose stringent constraints on molecular design and determine the selectivity profile for topoisomerase II inhibition versus other cellular targets.

The quaternary structure of topoisomerase II creates a unique binding environment characterized by specific spatial relationships between enzyme domains and deoxyribonucleic acid recognition elements [33] [34]. The compound must simultaneously engage multiple interaction sites distributed across the protein-deoxyribonucleic acid interface, requiring precise positioning of functional groups within the molecular framework [35] [36]. The benzamide moiety serves as a critical recognition element that occupies a defined binding pocket within the enzyme active site, while the chloroethyl substituent extends into regions that contact the deoxyribonucleic acid major groove.

Structural studies of topoisomerase II-inhibitor complexes reveal that effective inhibitors must maintain specific geometric relationships between aromatic and alkylating functionalities [32] [37]. The distance between these pharmacophoric elements critically determines binding affinity and inhibitory potency, with optimal spacing corresponding to the dimensions of the topoisomerase II-deoxyribonucleic acid cleavage complex [34] [38]. Compounds with inappropriate geometric parameters fail to achieve simultaneous engagement of both protein and deoxyribonucleic acid binding sites, resulting in reduced inhibitory activity.

Table 4: Quaternary Structure Requirements for Topoisomerase II Inhibition

| Structural Feature | Requirement | 4-Chloro-N-chloroethylbenzamide | Activity Level |

|---|---|---|---|

| Aromatic ring system | Planar geometry | Benzamide ring | High |

| Alkylating group | Terminal electrophile | Chloroethyl chain | High |

| Linker length | 2-3 atoms | Ethyl spacer | Optimal |

| Electronic properties | Electron-withdrawing | Para-chloro | Enhanced |

| Conformational flexibility | Moderate | Amide rotation | Appropriate |

Structural requirements derived from topoisomerase II crystallographic studies [32] [33] [34]

The binding mode of 4-Chloro-n-(2-chloroethyl)benzamide within the topoisomerase II-deoxyribonucleic acid complex involves insertion of the benzamide moiety between cleaved deoxyribonucleic acid strands, with the chloroethyl group projecting into the major groove for covalent modification of nucleotide bases [35] [39]. This binding orientation stabilizes the cleavage complex by preventing religation of the cleaved deoxyribonucleic acid strands, effectively trapping the enzyme in a catalytically inactive state [37] [38]. The compound's ability to form both non-covalent and covalent interactions with the ternary complex contributes to the exceptional stability of these inhibitory complexes.